(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom, along with two butyl groups and a carboxamide functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and benzoyl chloride.
Formation of the Amide Bond: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of benzoyl chloride to form the benzoyl amide intermediate.
N-Alkylation: The benzoyl amide intermediate is then subjected to N-alkylation using dibutylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step introduces the dibutyl groups to the nitrogen atom, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers better control over reaction conditions and improved efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Pathway Modulation: Affecting key signaling pathways within the cell, resulting in altered gene expression and cellular responses.
Comparison with Similar Compounds
(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
®-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound with the opposite stereochemistry.
N-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide: A compound lacking the chiral center.
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxylic acid: A compound with a carboxylic acid functional group instead of a carboxamide.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
85248-87-9 |
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Molecular Formula |
C20H28N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H28N2O3/c1-3-5-14-21(15-6-4-2)20(25)17-12-13-18(23)22(17)19(24)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3/t17-/m0/s1 |
InChI Key |
ZASBADBZECAFKT-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCN(CCCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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